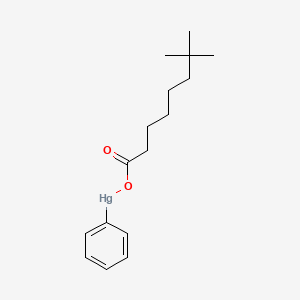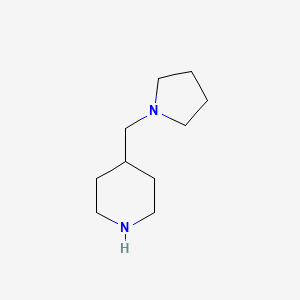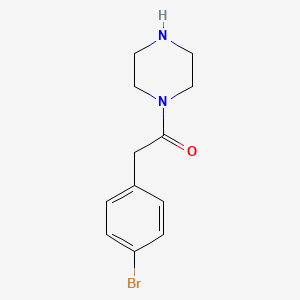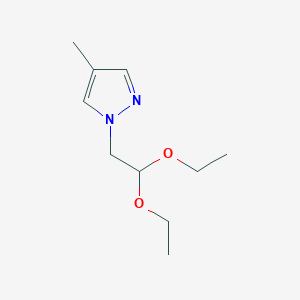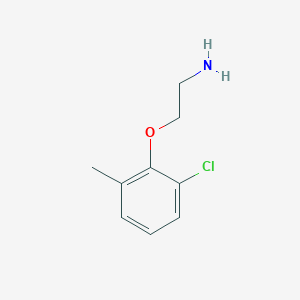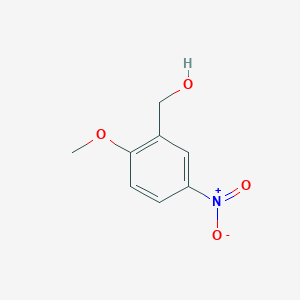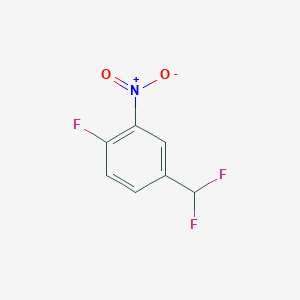
1-(3-Methylphenyl)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(3-Methylphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3-methylphenyl group, making it a unique structure in organic chemistry .
Métodos De Preparación
The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid can be achieved through several methods. One common synthetic route involves the thermal cycloaddition of cyclobutene with 3-methylphenylacetylene . This reaction typically requires elevated temperatures and may be catalyzed by transition metals to improve yield and selectivity . Industrial production methods are less documented, but laboratory-scale synthesis often involves similar cycloaddition reactions under controlled conditions .
Análisis De Reacciones Químicas
1-(3-Methylphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals like palladium or platinum for cycloaddition reactions.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its carboxylic acid group and aromatic ring . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions that influence its biological activity . Further research is needed to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
1-(3-Methylphenyl)cyclobutanecarboxylic acid can be compared to other cyclobutane derivatives and aromatic carboxylic acids:
Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and 1-phenylcyclobutanecarboxylic acid share similar structural features but differ in their substituents, leading to variations in reactivity and applications.
Aromatic carboxylic acids: Compounds such as benzoic acid and 3-methylbenzoic acid have similar aromatic rings and carboxylic acid groups but lack the cyclobutane ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a 3-methylphenyl group, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYKVRECSNVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585518 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-32-4 | |
| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)
